molecular formula C25H21Cl2N3OS B6586543 2-{[1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1207009-11-7

2-{[1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B6586543
CAS No.: 1207009-11-7
M. Wt: 482.4 g/mol
InChI Key: BHCPQRXAYIOJSS-UHFFFAOYSA-N
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Description

This compound belongs to the class of N-substituted 2-arylacetamides, characterized by a central imidazole ring functionalized with a benzyl group at position 1, a 3,4-dichlorophenyl substituent at position 5, and a sulfanyl-acetamide moiety at position 2. The benzyl group may increase lipophilicity, influencing membrane permeability, while the sulfanyl linkage could participate in redox reactions or disulfide bond formation. Such structural features are common in ligands and bioactive molecules, as seen in related acetamide derivatives with antimicrobial, antifungal, or enzyme-inhibitory activities .

Properties

IUPAC Name

2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2N3OS/c1-17-7-10-20(11-8-17)29-24(31)16-32-25-28-14-23(19-9-12-21(26)22(27)13-19)30(25)15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCPQRXAYIOJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

  • N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (Compound 28): This benzothiazole-based analogue replaces the imidazole core with a benzothiazole ring. Synthesized via microwave-assisted methods with a 45% yield, this compound highlights the utility of heterocyclic variations in tuning physicochemical properties .
  • N-(4-Fluorophenyl)-2-[(3-Methylsulfanyl-1,2,4-Thiadiazol-5-Yl)Sulfanyl]Acetamide :
    The thiadiazole core introduces distinct electronic properties compared to imidazole. The methylsulfanyl group may alter solubility and redox behavior. This structural divergence underscores the impact of heterocycle choice on reactivity and target affinity .

Substituent Variations on the Arylacetamide Moiety

  • 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Yl)Acetamide: This compound features a dihydro-pyrazolyl group instead of imidazole. Crystal structure analysis reveals conformational flexibility, with dihedral angles between the dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°, influencing hydrogen-bonding patterns (e.g., R₂²(10) dimer formation via N–H⋯O interactions) .
  • N-(6-Trifluoromethylbenzothiazole-2-Yl)-2-(3-Methoxyphenyl)Acetamide :
    The methoxy substituent on the phenyl ring reduces electron-withdrawing effects relative to chlorine, likely decreasing electrophilicity. This contrast illustrates how halogen vs. alkoxy groups modulate electronic and steric profiles .

Functional Group Modifications

  • The cyano and sulfonamide groups enhance hydrogen-bonding capacity, a feature absent in the target compound, suggesting divergent biological targets .

Research Implications

The target compound’s unique combination of a benzyl-imidazole core, sulfanyl linkage, and dichlorophenyl group positions it as a candidate for further studies in drug discovery or materials science. Comparative data suggest that substituent modifications significantly alter conformational dynamics, solubility, and intermolecular interactions. Future work should prioritize synthesis optimization (e.g., microwave methods ) and crystallographic analysis to elucidate hydrogen-bonding patterns akin to those observed in related acetamides .

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